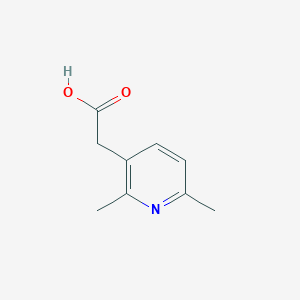

(2,6-Dimethylpyridin-3-yl)acetic acid

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. Its presence in natural products, pharmaceuticals, and agrochemicals underscores its importance in organic synthesis. The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metal ions. This versatility makes pyridine and its derivatives invaluable building blocks for the construction of complex molecular architectures with tailored properties.

Academic Context of Carboxylic Acid Functionalization in Heterocycles

The introduction of a carboxylic acid group onto a heterocyclic scaffold, such as pyridine, is a powerful strategy for modulating a molecule's physicochemical properties. The carboxylic acid moiety can participate in a wide range of chemical transformations, allowing for further structural diversification. It can act as a handle for the formation of amides, esters, and other functional groups, and its acidic nature can influence the solubility and biological activity of the parent molecule. The functionalization of heterocycles with carboxylic acids is a mature yet continually evolving area of research, with ongoing efforts to develop novel and efficient synthetic methodologies.

Scope of Research on (2,6-Dimethylpyridin-3-yl)acetic acid and Related Pyridine Carboxylic Acids

Research into pyridine carboxylic acids is extensive, with numerous studies focusing on their synthesis, reactivity, and application. While a significant body of literature exists for many pyridine carboxylic acid isomers, detailed research specifically focused on this compound is less prevalent in publicly accessible scientific literature. This article aims to consolidate the available information on this specific compound and to frame it within the broader context of related pyridine acetic acid derivatives.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethylpyridin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-4-8(5-9(11)12)7(2)10-6/h3-4H,5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUAUCCMUIQCMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

De Novo Synthesis of the 2,6-Dimethylpyridine (B142122) Core

The construction of the 2,6-dimethylpyridine skeleton is a critical first step, for which several classic and modern organic synthesis methods are available.

One of the most established methods for pyridine (B92270) ring synthesis is the Hantzsch dihydropyridine (B1217469) synthesis, first reported by Arthur Hantzsch in 1881. nih.gov This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, such as ammonia (B1221849) or ammonium (B1175870) acetate. nih.govnih.gov The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which must then be oxidized to form the aromatic pyridine ring. nih.gov The driving force for this aromatization step is the formation of a stable aromatic system. nih.gov

Table 1: Typical Reactants in Hantzsch Pyridine Synthesis

| Component | Example Reactant | Role in Synthesis |

| Aldehyde | Formaldehyde | Provides the C4 carbon of the pyridine ring |

| β-Ketoester | Ethyl acetoacetate (B1235776) | Provides carbons C2, C3, C5, C6 and their substituents |

| Nitrogen Source | Ammonium acetate | Provides the nitrogen atom of the pyridine ring |

| Oxidizing Agent | Nitric Acid / Sulfuric Acid | Aromatizes the dihydropyridine intermediate |

In the context of the Hantzsch synthesis for the 2,6-dimethylpyridine core, the methyl substituents are incorporated directly from the choice of the β-dicarbonyl component. Using a β-ketoester such as ethyl acetoacetate or its corresponding enamine, methyl-3-aminocrotonate, inherently installs the methyl groups at the 2- and 6-positions of the resulting pyridine ring. nih.govchemicalbook.com

An alternative approach starts from commercially available 2,6-dimethylpyridine (also known as 2,6-lutidine), which is isolated from coal tar. orgsyn.org This simplifies the initial step, allowing researchers to focus directly on the functionalization of the pre-formed core.

Functionalization at the 3-Position: Acetic Acid Moiety Introduction

With the 2,6-dimethylpyridine core established, the next critical phase is the introduction of the acetic acid group at the C3 position. This is a challenging step that requires regioselective control.

Several strategies can be employed to form the necessary carbon-carbon bond at the 3-position and elaborate it into an acetic acid moiety.

Palladium-Catalyzed Cross-Coupling: A robust method involves the palladium-catalyzed cross-coupling of a 3-halo-2,6-dimethylpyridine precursor with a malonate derivative. acs.orgnih.gov The resulting substituted malonate can then be hydrolyzed and subsequently decarboxylated under acidic conditions to yield the desired (2,6-dimethylpyridin-3-yl)acetic acid.

Willgerodt-Kindler Reaction: This reaction provides a pathway to convert an aryl methyl ketone into a terminal thioamide, which can then be hydrolyzed to a carboxylic acid. organic-chemistry.orgresearchgate.net A synthetic route could therefore involve the Friedel-Crafts acetylation of 2,6-dimethylpyridine to produce 3-acetyl-2,6-dimethylpyridine. This intermediate ketone could then undergo the Willgerodt-Kindler reaction with reagents like sulfur and a secondary amine (e.g., morpholine) to form a thioamide, followed by hydrolysis to give the final acetic acid product. researchgate.netgoogle.com

Arndt-Eistert Homologation: This classic method extends a carboxylic acid by one methylene (B1212753) group. organic-chemistry.orgwikipedia.org The process would begin with 2,6-dimethylnicotinic acid (pyridine-3-carboxylic acid). The acid is first converted to its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. wikipedia.orgnrochemistry.com In the final step, a Wolff rearrangement, typically catalyzed by a silver salt in the presence of water, transforms the diazoketone into the homologated this compound. organic-chemistry.orgnrochemistry.com This method is highly effective but requires the use of the hazardous and explosive reagent diazomethane. nrochemistry.com

Table 2: Comparison of C-C Bond Formation Strategies for 3-Acetic Acid Moiety

| Strategy | Precursor | Key Reagents | Advantages | Disadvantages |

| Pd-Catalyzed Coupling | 3-Halo-2,6-dimethylpyridine | Palladium catalyst, Diethyl malonate | High functional group tolerance, reliable | Requires synthesis of halogenated precursor |

| Willgerodt-Kindler | 3-Acetyl-2,6-dimethylpyridine | Sulfur, Morpholine | Avoids organometallic reagents | Often requires high temperatures, multi-step |

| Arndt-Eistert Homologation | 2,6-Dimethylnicotinic acid | Oxalyl chloride, Diazomethane, Ag₂O | Well-established, predictable outcome | Use of highly toxic and explosive diazomethane |

The success of cross-coupling strategies hinges on the availability of suitable precursors, particularly halogenated intermediates. Direct electrophilic halogenation of pyridine is often difficult and can lead to mixtures of products. However, modern methods have been developed for the regioselective halogenation of pyridines at the 3-position. One such strategy involves a sequence of pyridyl ring opening to form acyclic Zincke imine intermediates, which then undergo highly regioselective halogenation under mild conditions before ring-closing to yield the 3-halopyridine. nsf.gov This allows for the synthesis of compounds like 3-bromo- (B131339) or 3-iodo-2,6-dimethylpyridine, which are ideal substrates for subsequent palladium-catalyzed cross-coupling reactions. nih.govnih.gov

Derivatization and Further Transformations of this compound

This compound, with its carboxylic acid functional group, serves as a versatile starting point for the synthesis of a variety of derivatives. The primary site for derivatization is the carboxyl group, which can be readily converted into esters, amides, and other related functionalities. scribd.com

Esterification: The carboxylic acid can be converted to its corresponding esters through several standard methods. Fischer esterification, which involves heating the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. chemguide.co.ukbyjus.com Alternatively, the acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. fishersci.co.uk N-bromosuccinimide (NBS) has also been reported as an efficient catalyst for the direct dehydrative esterification of aryl and alkyl carboxylic acids. nih.gov

Amidation: Amide derivatives can be synthesized by coupling the carboxylic acid with primary or secondary amines. This transformation typically requires the use of a coupling reagent to activate the carboxylic acid. luxembourg-bio.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents developed for peptide synthesis such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). fishersci.co.ukluxembourg-bio.com The reaction of the corresponding ester, such as ethyl (2,6-dimethylpyridin-3-yl)acetate, with hydrazine (B178648) hydrate (B1144303) can also be used to form the corresponding hydrazide derivative. chemicalbook.com

Table 3: Common Derivatization Reactions

| Reaction | Reagents | Product Type |

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), H₂SO₄ | Ester |

| Acyl Chloride Formation & Esterification | 1. SOCl₂ or (COCl)₂ 2. Alcohol | Ester |

| Amide Coupling | Amine, Coupling Agent (e.g., DCC, HATU) | Amide |

| Hydrazide Formation | 1. Esterification 2. Hydrazine hydrate | Hydrazide |

Modification of the Carboxylic Acid Group (e.g., Esterification, Amidation)

The carboxylic acid moiety of this compound is readily converted into various derivatives, most notably esters and amides. These transformations are fundamental in modifying the compound's physical and chemical properties.

Esterification: The synthesis of esters from pyridine carboxylic acids can be achieved under acidic conditions. For instance, reacting a pyridine carboxylic acid with an alkanol (containing 4 to 10 carbon atoms) at reflux in the presence of an inert, water-immiscible organic solvent and a lower alkyl sulfonic acid catalyst yields the corresponding ester. google.com The process often involves the azeotropic removal of water to drive the reaction to completion. google.com While specific examples for this compound are not detailed, the general principles for esterifying pyridine carboxylic acids are applicable. google.comgoogle.com A three-component synthesis approach has also been reported for producing substituted pyridylacetic acid derivatives, including esters. This method utilizes the dual reactivity of Meldrum's acid derivatives, which first act as nucleophiles and then as electrophiles to facilitate ring-opening and decarboxylation, ultimately leading to the desired ester. acs.org

Amidation: The formation of amides from this compound can be accomplished through various coupling methods. A convenient three-component synthesis allows for the formation of diverse substituted 2-(pyridyl)acetic acid amides. acs.org This reaction involves the activation of pyridine-N-oxides, followed by substitution with Meldrum's acid derivatives, and subsequent reaction with an amine nucleophile. Heating the intermediate with a primary or secondary amine in a solvent like toluene (B28343) in a sealed microwave vial can yield the corresponding amide in good yields. acs.org Another approach involves the in-situ generation of an acid chloride from the carboxylic acid, which then reacts with an amine. For example, coupling picolinic acid with N-alkylanilines can be achieved by first reacting the acid with thionyl chloride to form the acid chloride, followed by the addition of the amine. nih.gov

Table 1: Examples of Carboxylic Acid Modification Reactions

Reactions Involving the Pyridine Nitrogen (e.g., N-Oxidation)

The nitrogen atom in the pyridine ring of this compound is a site of nucleophilicity and can undergo reactions such as N-oxidation. The formation of the corresponding N-oxide is a key transformation that can alter the electronic properties of the pyridine ring and serve as a precursor for further functionalization.

The oxidation of pyridine derivatives to their respective N-oxides can be achieved using various oxidizing agents. arkat-usa.org Common reagents include hydrogen peroxide in acetic acid, or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgorgsyn.org The N-oxidation of 3,5-lutidine, a structurally similar compound, proceeds in excellent yield. arkat-usa.org The resulting 2,6-dimethylpyridine N-oxide derivatives are valuable intermediates in organic synthesis. arkat-usa.org For instance, the N-oxide can be used to activate the pyridine ring for nucleophilic substitution reactions. acs.org

Reactivity of Methyl Groups on the Pyridine Ring (e.g., Oxidation to Hydroxymethyl)

The two methyl groups at the 2- and 6-positions of the pyridine ring are susceptible to oxidation, which can lead to the formation of hydroxymethyl or formyl groups. A common strategy for the selective oxidation of alkyl groups on a pyridine ring involves a rearrangement of the corresponding N-oxide, often referred to as the "Boekelheide" or "Katada" rearrangement. orgsyn.org This reaction is particularly useful for achieving monofunctionalization when direct oxidation might be challenging to control. orgsyn.org The process typically involves treating the pyridine N-oxide with acetic anhydride, which leads to the formation of a 2-acetoxyalkylpyridine intermediate that can then be hydrolyzed to the hydroxymethyl derivative. orgsyn.org

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Derivatives (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl compounds. harvard.edu To utilize this compound in a Suzuki coupling, it would first need to be converted to a derivative with a suitable leaving group, such as a halide (e.g., bromide or chloride), at one of the ring positions.

The Suzuki reaction involves the coupling of an aryl or vinyl halide or triflate with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. harvard.edu The reactivity of the electrophilic partner is dependent on the leaving group, with the general trend being I > Br > OTf >> Cl. harvard.edu For the coupling of 3-chloro-substituted pyridines, efficient catalyst systems have been developed. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. harvard.eduresearchgate.net

Aldol-Crotonic and Claisen-Schmidt Condensation Studies with Related Pyridines

While direct Aldol-type reactions on the acetic acid side chain of this compound are not commonly reported, the principles of these condensation reactions are relevant to derivatives of this compound. For instance, if the acetic acid moiety were converted to a methyl ketone (i.e., 3-acetyl-2,6-dimethylpyridine), it could participate in Claisen-Schmidt condensations.

The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. masterorganicchemistry.com In the context of pyridine derivatives, the condensation of 2-acetylpyridine (B122185) with pyridine-2-carboxaldehyde has been studied. beilstein-archives.org Under strongly basic conditions in an alcoholic medium, this reaction can lead to "domino" condensation products, forming complex cyclic structures rather than the simple chalcone. beilstein-archives.org This highlights the potential for complex side reactions in base-catalyzed condensations involving acetylpyridines. beilstein-archives.org

Optimization of Synthetic Conditions

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the outcome of chemical reactions involving this compound and its derivatives. This is particularly evident in palladium-catalyzed cross-coupling reactions and acid-base interactions.

In Suzuki coupling reactions, solvent polarity can dictate the chemoselectivity of the reaction. For bifunctional substrates, nonpolar solvents may favor reaction at one site (e.g., a C-Cl bond), while polar solvents can promote reaction at another (e.g., a C-OTf bond). nih.gov This effect is attributed to the stabilization of polar transition states in polar solvents. researchgate.net The catalytically active species in polar solvents may differ from that in nonpolar environments, with anionic palladium complexes potentially playing a role. nih.govresearchgate.net Solvents like N,N-dimethylformamide (DMF) are often effective for Suzuki reactions, particularly those involving chloro-pyridines. researchgate.net

The interaction between the carboxylic acid group of this compound and its basic pyridine nitrogen can also be influenced by the solvent. Studies on the acid-base interaction between acetic acid and pyridine have shown that the nature of the clustering and interaction is different in water versus acetonitrile (B52724). rsc.org In water, the interaction occurs between clusters of the acid and base, whereas in acetonitrile, it is an intermonomer interaction leading to the aggregation of a polar complex. rsc.org This fundamental understanding of solvent effects on acid-base properties is crucial for controlling reactions where both functionalities are present.

Table 2: Summary of Solvent Effects on Reaction Types

Catalyst Selection and Loading

The choice of catalyst is pivotal in directing the course of the synthesis of this compound and its precursors. While a direct, single-step catalytic synthesis is not prominently documented, multi-step synthetic routes often rely on catalysis.

One plausible pathway involves the Arndt-Eistert homologation of 2,6-dimethylnicotinic acid. This two-step sequence first requires the conversion of the carboxylic acid to an acid chloride, which then reacts with diazomethane to form a diazoketone. The crucial second step is the Wolff rearrangement of the diazoketone to a ketene (B1206846), which is then trapped by water to yield the desired homologous acid. This rearrangement can be promoted by various catalysts. nih.govorganic-chemistry.org

Table 1: Catalyst Selection in the Wolff Rearrangement for Homologation Reactions

| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Notes |

| Silver(I) oxide (Ag₂O) | 5-10 | Dioxane/Water | 50-100 | Commonly used and effective for a range of substrates. |

| Silver(I) benzoate | 10-20 | Triethylamine/Methanol | 0 to RT | Often used for in situ generation of the ketene for ester formation. |

| Light (photolysis) | N/A | Various | RT | Can be an alternative to metal catalysts, proceeding via a carbene intermediate. |

Another viable route is through the synthesis and subsequent hydrolysis of (2,6-dimethylpyridin-3-yl)acetonitrile . The synthesis of the nitrile can be achieved through various methods, including the palladium-catalyzed cyanation of a 3-halo-2,6-dimethylpyridine.

Table 2: Catalyst Systems for Cyanation of Aryl Halides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMF | 80-120 |

| Pd(OAc)₂ | SPhos | KCN | Toluene | 100-130 |

The subsequent hydrolysis of the nitrile to the carboxylic acid is typically acid or base-catalyzed. doubtnut.comyoutube.com

Temperature and Pressure Influences

Temperature and pressure are critical parameters that significantly influence the reaction rates, yields, and selectivity in the synthesis of this compound.

In the Arndt-Eistert homologation , the Wolff rearrangement is often sensitive to temperature. Thermal rearrangement without a catalyst generally requires higher temperatures, which can sometimes lead to side reactions. The use of a catalyst, such as silver(I) oxide, allows the reaction to proceed at milder temperatures, typically in the range of 50-100 °C. organic-chemistry.org

For palladium-catalyzed reactions, such as the cyanation of a 3-halo-2,6-dimethylpyridine , temperature control is crucial for catalyst stability and activity. These reactions are typically carried out at elevated temperatures, often between 80 °C and 130 °C, to ensure a reasonable reaction rate. The pressure is generally not a critical parameter in these liquid-phase reactions and is often maintained at atmospheric pressure.

The hydrolysis of (2,6-dimethylpyridin-3-yl)acetonitrile is also highly dependent on temperature. Acidic or basic hydrolysis usually requires heating to reflux to drive the reaction to completion. The choice of temperature will depend on the specific acid or base used and the solvent.

Table 3: Influence of Temperature on Key Synthetic Steps

| Reaction Step | Temperature Range (°C) | Influence |

| Wolff Rearrangement | 50 - 100 (catalyzed) | Lower temperatures with a catalyst prevent decomposition and side reactions. |

| Palladium-catalyzed Cyanation | 80 - 130 | Higher temperatures increase reaction rate but can lead to catalyst degradation if excessive. |

| Nitrile Hydrolysis | Reflux (solvent dependent) | Elevated temperatures are necessary to overcome the activation energy for the hydrolysis of the stable nitrile group. |

Regioselectivity and Stereoselectivity Control

Regioselectivity is a key challenge in the synthesis of this compound, as it is necessary to introduce the acetic acid functional group specifically at the 3-position of the pyridine ring.

The substitution pattern of the starting material is the primary determinant of regioselectivity. For instance, starting with 2,6-dimethylnicotinic acid in the Arndt-Eistert homologation ensures that the resulting acetic acid group is located at the 3-position.

Similarly, if a 3-halo-2,6-dimethylpyridine is used as a precursor for cyanation or other cross-coupling reactions, the incoming group will be directed to the 3-position. The synthesis of such a starting material with the desired regiochemistry is therefore a critical preceding step.

Advanced Spectroscopic and Analytical Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering deep insights into connectivity, conformation, and dynamic processes.

Variable-Temperature NMR for Conformational Analysis

The conformational flexibility of (2,6-Dimethylpyridin-3-yl)acetic acid, particularly the rotation around the single bond connecting the acetic acid side chain to the pyridine (B92270) ring, can be investigated using Variable-Temperature (VT) NMR spectroscopy. researchgate.net This technique allows for the study of dynamic equilibria by observing changes in the NMR spectrum as a function of temperature.

At sufficiently low temperatures, the rate of interconversion between different conformers can become slow on the NMR timescale, potentially leading to the observation of distinct signals for each stable conformation. As the temperature is increased, the rate of this rotation increases, causing the separate signals to broaden and eventually coalesce into a single, time-averaged signal. The analysis of these temperature-dependent spectral changes, such as line shape analysis, can provide quantitative information about the energy barrier to rotation and the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) governing the conformational dynamics. st-andrews.ac.uk While specific experimental data for this compound is not publicly available, the principles of VT-NMR are well-established for analogous systems.

Illustrative Data from a Hypothetical VT-¹H NMR Study

Click to view data

| Temperature (°C) | Monitored Signal (e.g., CH₂ protons) | Spectral Appearance | Inferred Dynamic State |

| -60 | Two distinct doublets | Sharp, well-resolved signals | Slow exchange (rotation is slow) |

| 25 | One broad singlet | Broadened signal | Intermediate exchange (coalescence) |

| 100 | One sharp singlet | Sharp, time-averaged signal | Fast exchange (rotation is rapid) |

| This table is a hypothetical representation of expected VT-NMR behavior for a molecule with restricted bond rotation. |

Elucidation of Isomers and Rotamers

The presence of two methyl groups on the pyridine ring in this compound can introduce steric hindrance that restricts rotation around the C-C bond between the ring and the acetic acid side chain. This restriction can give rise to the existence of stable rotational isomers, or rotamers. researchgate.net NMR spectroscopy is the definitive technique for identifying and characterizing such isomers in solution. researchgate.netnih.gov

If the energy barrier to rotation is high enough, distinct sets of NMR signals for each rotamer may be observed at room temperature. The relative populations of the rotamers can be determined by integrating the respective signals. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to establish the spatial proximity of different protons in the molecule. researchgate.net For instance, a NOESY cross-peak between a proton of the acetic acid methylene (B1212753) group and a proton of one of the pyridine methyl groups would provide unambiguous evidence for a specific preferred conformation.

Hypothetical ¹H NMR Chemical Shift Data for Potential Rotamers

Click to view data

| Proton Assignment | Rotamer 1 (ppm) | Rotamer 2 (ppm) |

| Pyridine Ring H | 7.45 | 7.55 |

| Methylene (CH₂) | 3.62 | 3.58 |

| Methyl (C2-CH₃) | 2.50 | 2.58 |

| Methyl (C6-CH₃) | 2.48 | 2.42 |

| This table is for illustrative purposes only, demonstrating the types of chemical shift differences that might be observed between stable rotamers. |

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation, identification, and purification of chemical compounds. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a particularly suitable technique for the analysis of polar, ionizable molecules like this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development

The development of a reliable RP-HPLC method is essential for assessing the purity of this compound and separating it from any potential isomers or impurities. ijsrst.comjchr.org A standard approach to method development would begin with a C18 (octadecylsilyl) stationary phase, which is a versatile, non-polar support. The mobile phase would typically be a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and reproducible retention for an ionizable compound, the pH of the mobile phase is controlled, often by the addition of a small amount of an acid like formic acid or trifluoroacetic acid.

A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed in the initial stages of method development to elute a wide range of compounds with varying polarities.

Optimization of Chromatographic Parameters (e.g., Stationary Phase, Mobile Phase Composition, Temperature)

Following the initial method development, a systematic optimization of chromatographic parameters is performed to achieve the desired separation efficiency, resolution, and analysis time. nih.gov

Stationary Phase: While C18 is a common starting point, alternative stationary phases such as C8 or those with polar end-capping can offer different selectivities that may be beneficial for resolving closely related impurities.

Mobile Phase Composition: The type and concentration of the organic modifier are critical. Acetonitrile often provides higher efficiency, while methanol can offer different selectivity. The pH of the aqueous component is paramount; for this compound, an acidic mobile phase (pH 2-3) would protonate the basic pyridine nitrogen and suppress the ionization of the carboxylic acid, leading to enhanced retention on a reversed-phase column. sielc.comzodiaclifesciences.com

Temperature: The column temperature influences the viscosity of the mobile phase and the kinetics of the separation. Higher temperatures can lead to sharper peaks and shorter analysis times, but can also alter the selectivity of the separation.

Interactive Table of Chromatographic Parameter Optimization Effects

Click to view data

| Parameter Adjusted | Change | Likely Impact on Retention Time | Likely Impact on Peak Shape |

| Organic Modifier (%) | Increase | Decrease | May improve |

| Mobile Phase pH | Decrease (to ~2.5) | Increase | Improve |

| Column Temperature | Increase | Decrease | Improve |

| Flow Rate | Increase | Decrease | May worsen |

| This table presents general trends in RP-HPLC optimization. |

Preparative HPLC for Compound Purification

For the isolation of this compound in larger quantities, the optimized analytical HPLC method can be scaled up to a preparative scale. nih.govnih.gov This involves using a column with a larger internal diameter and a larger particle size of the same stationary phase. The mobile phase composition is typically kept the same, while the flow rate is increased proportionally to the cross-sectional area of the column. Sample loading is significantly increased to maximize the yield of the purified compound per injection. Fractions are collected as the eluent exits the detector, and those containing the pure product are combined and the solvent removed to afford the purified compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. In the analysis of this compound, mass spectrometry would confirm the molecular formula, C₉H₁₁NO₂, which corresponds to a monoisotopic mass of 165.0790 g/mol .

High-resolution mass spectrometry (HRMS) would be utilized to provide a highly accurate mass measurement, typically to within a few parts per million (ppm), which helps to confirm the elemental composition. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for the analysis of polar molecules like carboxylic acids.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. For this compound, characteristic fragmentation patterns would be expected. The most likely fragmentation pathway would involve the loss of the carboxylic acid group (-COOH) or a neutral loss of CO₂. The fragmentation of the pyridine ring itself would yield further structural information.

Expected Mass Spectrometry Data for this compound:

| Analysis Type | Expected Data | Information Provided |

| High-Resolution MS (HRMS) | Precise m/z value for the molecular ion [M+H]⁺ or [M-H]⁻ | Confirms the elemental composition and molecular formula. |

| Tandem MS (MS/MS) | A series of fragment ions with specific m/z values. | Provides structural information based on characteristic fragmentation patterns. |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For a definitive solid-state structural elucidation of this compound, single-crystal X-ray diffraction would be the method of choice.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The resulting crystal structure would reveal the planarity of the pyridine ring, the conformation of the acetic acid side chain relative to the ring, and how the molecules pack in the crystal lattice. Intermolecular hydrogen bonding involving the carboxylic acid group and the pyridine nitrogen would be of particular interest.

Expected Crystallographic Data for this compound:

| Parameter | Expected Information | Significance |

| Crystal System & Space Group | e.g., Monoclinic, P2₁/c | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal. |

| Bond Lengths & Angles | Precise measurements for all bonds and angles. | Confirms the covalent structure and identifies any structural strain. |

| Intermolecular Interactions | Details of hydrogen bonds, π-stacking, etc. | Explains the solid-state packing and physical properties. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis provides an empirical formula, which can be compared to the theoretical composition calculated from the proposed molecular formula. For this compound (C₉H₁₁NO₂), the theoretical elemental composition would be calculated as follows:

Carbon (C): (9 * 12.011) / 165.19 * 100% = 65.44%

Hydrogen (H): (11 * 1.008) / 165.19 * 100% = 6.71%

Nitrogen (N): (1 * 14.007) / 165.19 * 100% = 8.48%

Oxygen (O): (2 * 15.999) / 165.19 * 100% = 19.37%

The experimental values obtained from elemental analysis should be in close agreement (typically within ±0.4%) with these theoretical values to verify the purity and elemental composition of the synthesized compound.

Theoretical vs. Experimental Elemental Analysis Data for this compound:

| Element | Theoretical % | Experimental % (Expected) |

| Carbon (C) | 65.44 | 65.44 ± 0.4 |

| Hydrogen (H) | 6.71 | 6.71 ± 0.4 |

| Nitrogen (N) | 8.48 | 8.48 ± 0.4 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been successfully applied to predict the properties of various pyridine derivatives. nih.govnih.gov DFT calculations for this compound would typically employ a functional, such as B3LYP, and a basis set, like 6-311G**, to provide accurate descriptions of its molecular properties. nih.gov

Conformational Energy Landscapes and Equilibrium Studies

The flexibility of the acetic acid side chain in this compound allows for multiple conformations. Understanding the conformational energy landscape is crucial for identifying the most stable, low-energy structures that are likely to be present under experimental conditions. DFT calculations can map this landscape by systematically rotating the rotatable bonds and calculating the corresponding energy of each conformation.

The key dihedral angles that define the conformation of this compound are those associated with the rotation of the acetic acid group relative to the pyridine ring and the rotation of the carboxyl group. By performing a relaxed potential energy surface scan, the energies of various conformers can be determined, and the global minimum energy conformation can be identified. These calculations can also reveal the relative energies of other local minima, providing insight into the conformational equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-Cα-Cβ) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0° | 5.2 |

| B | 60° | 1.5 |

| C | 120° | 0.0 |

| D | 180° | 3.8 |

Note: This table is illustrative and represents the type of data that would be generated from DFT calculations.

Rotational Barriers and Isomerization Pathways

The transition between different conformers involves overcoming specific energy barriers. DFT calculations can be used to locate the transition state structures that connect these conformers and to calculate the associated rotational energy barriers. This information is vital for understanding the dynamics of conformational changes and the timescale on which they occur. For instance, the energy barrier for the rotation of the acetic acid side chain can be determined, which dictates the flexibility of the molecule.

Isomerization pathways, such as the potential for tautomerization of the carboxylic acid group, can also be investigated. While less likely for a simple carboxylic acid, DFT can quantify the energy barriers for such processes, confirming the stability of the primary isomeric form. nih.gov

Electronic Structure Analysis (e.g., Charge Distribution, Frontier Orbitals)

Analysis of the electronic structure provides fundamental insights into the reactivity and properties of this compound. DFT calculations can provide a detailed picture of the electron distribution within the molecule.

Charge Distribution: The distribution of electron density can be analyzed using methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP). ekb.eg The MEP surface visually represents the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting intermolecular interactions and sites of chemical reactivity. ekb.eg

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. ekb.eg For pyridine derivatives, the HOMO is often localized on the pyridine ring, while the LUMO may be distributed over the entire molecule.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: This table is illustrative and represents the type of data that would be generated from DFT calculations.

Reaction Mechanism Elucidation and Transition State Analysis

DFT is a powerful tool for studying the mechanisms of chemical reactions. For this compound, this could involve investigating its synthesis, degradation, or its reactions with other molecules. By modeling the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.

The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For example, in the decarboxylation of related pyridylacetic acids, DFT calculations have been used to determine the energy barriers and to favor one reaction pathway over another. nih.gov

Solvent Models in Computational Chemistry

Reactions and molecular properties are often significantly influenced by the solvent. Computational chemistry accounts for solvent effects using either explicit or implicit solvent models. wikipedia.org

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgyoutube.com This approach is computationally efficient and can provide a good description of the bulk solvent effects on the solute's geometry and electronic properties. wikipedia.orgnih.gov

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This method can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. nih.gov For this compound, explicit water molecules could be included to study the details of its hydration.

The choice of solvent model can be critical for accurately predicting properties like pKa values or the energetics of reactions in solution. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide valuable information about static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the atoms evolve.

For this compound, MD simulations could be used to:

Explore the conformational space and observe transitions between different conformers in real-time.

Study the solvation dynamics and the structure of the solvent shell around the molecule.

Investigate how the molecule interacts with other molecules, such as biological macromolecules, by simulating their complex.

MD simulations require a force field, which is a set of parameters that describes the potential energy of the system. These parameters are often derived from quantum mechanical calculations or experimental data. While no specific MD simulations for this compound are publicly available, this technique represents a powerful next step in understanding its behavior in a dynamic environment.

Based on a thorough search of available scientific literature, there are no specific published computational or theoretical investigations focused solely on This compound that address the requested sections on Quantum Chemical Calculations (e.g., MP2) and Predictive Modeling for Chemical Reactivity.

Therefore, it is not possible to provide the detailed research findings and data tables as requested in the outline for sections 4.3 and 4.4. The existing research does not cover these specific computational analyses for this particular compound.

Conclusion

(2,6-Dimethylpyridin-3-yl)acetic acid represents an interesting, yet underexplored, member of the pyridine (B92270) acetic acid family. While specific research on this compound is limited, its structural features suggest a rich chemistry and potential for applications in both medicinal chemistry and materials science. The general synthetic strategies and reactivity patterns of related compounds provide a solid foundation for future investigations into the properties and utility of this particular molecule. Further dedicated research is necessary to fully elucidate its chemical and biological profile.

Coordination Chemistry and Supramolecular Assemblies

Ligand Design Principles for (2,6-Dimethylpyridin-3-yl)acetic acid and its Derivatives

The design of ligands based on this compound and its derivatives is guided by the desire to create specific coordination environments around a metal center. Key principles in this design process include:

Steric Hindrance: The two methyl groups at the 2 and 6 positions of the pyridine (B92270) ring introduce steric bulk. This can influence the coordination geometry by preventing the close approach of other ligands or solvent molecules, potentially leading to lower coordination numbers or distorted geometries.

Electronic Effects: The electron-donating nature of the methyl groups increases the electron density on the pyridine ring, enhancing the basicity of the pyridine nitrogen. This, in turn, can strengthen the coordinate bond to a metal ion.

Flexibility of the Acetic Acid Side Chain: The methylene (B1212753) bridge between the pyridine ring and the carboxylate group provides rotational freedom, allowing the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. This flexibility is a key factor in the structural diversity observed in the resulting metal complexes.

Chelation: The ability of the ligand to bind to a metal ion through both the pyridine nitrogen and one or both carboxylate oxygen atoms forms a stable chelate ring. The size and stability of this ring are crucial considerations in ligand design.

These design principles are leveraged to synthesize metal complexes with tailored properties, such as specific catalytic activities or desired material characteristics.

Metal-Ligand Binding Modes and Coordination Geometries

This compound can exhibit a variety of binding modes when coordinating to a metal center. The specific mode adopted depends on factors such as the nature of the metal ion, the reaction conditions (e.g., pH, solvent), and the presence of other coordinating ligands.

Common Binding Modes:

| Binding Mode | Description |

| Monodentate | Coordination occurs through either the pyridine nitrogen or a single carboxylate oxygen. |

| Bidentate Chelating | The ligand binds to the metal ion via both the pyridine nitrogen and one carboxylate oxygen, forming a chelate ring. |

| Bidentate Bridging | The carboxylate group bridges two metal centers, with each oxygen atom coordinating to a different metal ion. |

| Tridentate | In some cases, particularly with larger metal ions, the ligand might coordinate through the pyridine nitrogen and both carboxylate oxygens. |

The coordination of these ligands to metal ions results in a range of geometries for the resulting complexes. Distorted octahedral and square pyramidal geometries are commonly observed. For instance, in a related copper(II) complex with pyridine-2,6-dicarboxylic acid and pyridine-3-carboxylic acid, the copper ion exhibits a distorted square pyramidal environment. nih.gov The specific geometry is a consequence of the ligand's bite angle, the steric demands of the methyl groups, and the electronic preferences of the metal ion.

Formation of Metal Complexes with Pyridine-Carboxylate Ligands

The formation of metal complexes with pyridine-carboxylate ligands like this compound is a self-assembly process driven by the formation of coordinate bonds between the ligand and metal ions. These reactions are often carried out under solvothermal conditions, where elevated temperatures and pressures facilitate the crystallization of the desired metal-organic framework.

The pH of the reaction medium plays a critical role in determining the final structure of the resulting metal-organic frameworks (MOFs). rsc.org The protonation state of the carboxylic acid group is highly dependent on the pH.

At low pH (acidic conditions): The carboxylic acid group is likely to be fully protonated (-COOH). In this state, it is less likely to coordinate to the metal ion, and the pyridine nitrogen may be protonated, preventing coordination.

At intermediate pH: The carboxylic acid can be deprotonated to form the carboxylate (-COO⁻), which is a much stronger coordinating group. This is often the optimal pH range for the formation of stable MOFs.

At high pH (basic conditions): While the carboxylate is fully deprotonated, the formation of metal hydroxide (B78521) species can compete with the coordination of the pyridine-carboxylate ligand, potentially leading to different structures or the precipitation of metal hydroxides.

By carefully controlling the pH, researchers can direct the self-assembly process to yield specific crystalline structures with desired dimensionalities (e.g., 1D chains, 2D layers, or 3D frameworks). researchgate.netnih.gov

Both the pyridine nitrogen and the carboxylate oxygen atoms are crucial for the coordination capabilities of this compound.

Carboxylate Oxygen: The carboxylate group, being a hard Lewis base, can coordinate to a wide range of metal ions. It offers versatility in its coordination modes, acting as a monodentate, bidentate chelating, or bridging ligand. This flexibility is a key contributor to the structural diversity of the resulting complexes.

The synergistic coordination of both the "hard" carboxylate oxygen and the "softer" pyridine nitrogen allows for the formation of stable complexes with a wide variety of metal ions. ajol.info

Supramolecular Interactions and Self-Assembly

Beyond the primary coordination bonds, supramolecular interactions play a vital role in the self-assembly and stabilization of the crystal structures of metal complexes derived from this compound. These non-covalent interactions dictate the packing of the individual complex units in the solid state.

Hydrogen Bonding: Hydrogen bonds are prevalent in these systems, especially when water molecules or other protic solvents are incorporated into the crystal lattice. Hydrogen bonds can form between the carboxylate oxygens and coordinated water molecules, or between the pyridine nitrogen and hydrogen bond donors. These interactions link the coordination polymers into higher-dimensional networks. nih.gov

The combination of coordination bonds and these weaker supramolecular forces directs the formation of complex and often aesthetically pleasing three-dimensional architectures.

Applications in Catalyst Design and Material Science

The unique structural and electronic properties of metal complexes derived from this compound and related pyridine-carboxylate ligands make them promising candidates for applications in catalysis and material science.

Catalyst Design: The metal centers in these complexes can act as active sites for a variety of catalytic reactions. By modifying the ligand structure (e.g., changing the substituents on the pyridine ring), the steric and electronic environment of the metal center can be fine-tuned to optimize catalytic activity and selectivity for processes such as oxidation, reduction, and polymerization. mdpi.comresearchgate.netmdpi.com

Material Science: The ability to form robust and porous metal-organic frameworks opens up possibilities for their use in various material science applications. These include:

Gas Storage and Separation: The pores within the MOF structure can be tailored to selectively adsorb and store specific gases.

Luminescent Materials: Incorporation of luminescent metal ions or organic linkers can lead to materials with interesting photophysical properties for applications in sensing and imaging. nih.gov

Drug Delivery: The porous nature of MOFs can be exploited to encapsulate and release drug molecules in a controlled manner. rsc.org

The ongoing research in this area continues to uncover new potential applications for these versatile coordination compounds.

Lack of Publicly Available Research Hinders Exploration of this compound in Catalysis and Materials Science

Despite a thorough search of available scientific literature and patent databases, there is a notable absence of published research on the specific applications of the chemical compound this compound in the fields of homogeneous catalysis and the design of functional materials. The inquiry, focused on its coordination chemistry and potential in forming supramolecular assemblies, did not yield any specific studies or data to construct a detailed scientific article as per the requested outline.

The investigation sought to elaborate on the utilization of this compound as a ligand in homogeneous catalysis and its potential for creating functional materials, such as amphiphilic structures. However, the scientific and technical information required to address these specific areas is not present in the public domain.

Consequently, due to the lack of available data, it is not possible to provide an in-depth, scientifically accurate article on the coordination chemistry and supramolecular assemblies of this compound as it pertains to homogeneous catalysis and functional material design. The requested detailed research findings and data tables for these specific topics could not be generated.

2,6 Dimethylpyridin 3 Yl Acetic Acid As a Building Block in Complex Chemical Synthesis

Role as an Intermediate in Multi-Step Synthetic Sequences

(2,6-Dimethylpyridin-3-yl)acetic acid has proven to be a crucial intermediate in the multi-step synthesis of complex organic molecules, most notably in the development of novel therapeutic agents. Its utility is prominently showcased in the synthesis of pyridin-3-yl acetic acid derivatives that function as inhibitors of human immunodeficiency virus (HIV) replication google.comgoogle.comgoogleapis.comgoogleapis.com. In these synthetic sequences, the acetic acid moiety provides a convenient handle for elaboration, while the dimethylated pyridine (B92270) core forms a key part of the final pharmacophore.

The general strategy involves the initial synthesis of a more complex derivative of this compound, which then serves as a central building block for the introduction of further diversity and complexity. For instance, in the synthesis of certain HIV-1 inhibitors, an ethyl ester of a highly substituted this compound derivative is prepared. This ester then undergoes hydrolysis to yield the free carboxylic acid, which is a key intermediate for further modifications google.comgoogle.com.

A representative reaction scheme from a patented synthesis is the hydrolysis of an ethyl acetate derivative to yield the corresponding carboxylic acid. This transformation is a critical step in the synthetic pathway towards potent HIV inhibitors.

Table 1: Representative Intermediates and Products in Multi-Step Synthesis

| Starting Material / Intermediate | Reagents and Conditions | Product | Application | Reference |

| (2S)-ethyl 2-(tert-butoxy)-2-(4-(4,4-dimethylpiperidin-1-yl)-5-(4-((4-(4-fluorophenyl)tetrahydrofuran-3-yl)oxy)phenyl)-2,6-dimethylpyridin-3-yl)acetate | 1N NaOH, ethanol | (2S)-2-(tert-butoxy)-2-(4-(4,4-dimethylpiperidin-1-yl)-5-(4-((4-(4-fluorophenyl)tetrahydrofuran-3-yl)oxy)phenyl)-2,6-dimethylpyridin-3-yl)acetic acid | Intermediate for HIV replication inhibitors | google.comgoogle.com |

| (S)-ethyl 2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2,6-dimethylpyridin-3-yl)-2-(tert-butoxy)acetate | 1. Suzuki Coupling with Ar¹B(OR)₂ 2. Suzuki Coupling with Ar²B(OR)₂ 3. Hydrolysis | Substituted this compound derivatives | HIV replication inhibitors | googleapis.com |

These examples underscore the strategic importance of this compound as a foundational element in constructing complex molecules with significant biological activity. The ability to perform sequential modifications on this core structure allows for the systematic exploration of the chemical space around the pyridylacetic acid scaffold.

Scaffold for Heterocyclic Ring Systems Construction

While the primary application of this compound appears to be as a modifiable side-chain carrier, its inherent pyridine structure presents the potential for its use as a scaffold for the construction of more complex heterocyclic ring systems. The pyridine ring can, in principle, undergo further reactions to form fused bicyclic or polycyclic systems. However, based on the currently available scientific literature, specific examples of this compound being directly utilized as a scaffold for the construction of new heterocyclic rings through intramolecular cyclization or other ring-forming reactions are not extensively documented.

Precursor for Advanced Organic Transformations

The carboxylic acid and the pyridine ring of this compound offer multiple sites for advanced organic transformations. The carboxylic acid can be converted into a variety of functional groups, such as amides, esters, and ketones, which can then participate in a range of coupling reactions and other carbon-carbon and carbon-heteroatom bond-forming reactions. The pyridine ring itself can be subjected to transformations such as N-oxidation, halogenation, or metal-catalyzed cross-coupling reactions to introduce further complexity.

Despite this potential, detailed research findings focusing on a broad range of advanced organic transformations starting specifically from this compound are limited in the public domain. The primary transformations reported in the context of its application in medicinal chemistry are standard amide bond formations and ester hydrolysis, as highlighted in the patent literature for the synthesis of HIV inhibitors.

Strategic Integration in Total Synthesis Efforts

The total synthesis of complex natural products often relies on the strategic use of well-defined building blocks that can be efficiently incorporated into the target molecule. While this compound possesses structural motifs present in some natural products, there is currently no readily available information in scientific databases and journals detailing its strategic integration into the total synthesis of a complex natural product. Its application to date appears to be more concentrated in the de novo design and synthesis of bioactive molecules in medicinal chemistry programs rather than in the retrosynthetic disconnection of natural product targets.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of substituted pyridylacetic acids is an area of continuous development, with researchers seeking more efficient, scalable, and environmentally benign methods. nih.govacs.org Future research into the synthesis of (2,6-Dimethylpyridin-3-yl)acetic acid is likely to move beyond traditional multi-step procedures, which can be time-consuming and generate significant waste.

One promising direction is the development of one-pot, multicomponent reactions. nih.gov These strategies, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency and resource utilization. nih.gov For instance, a three-component synthesis of substituted pyridylacetic acid derivatives has been reported, utilizing the dual reactivity of Meldrum's acid derivatives. nih.govacs.org This approach involves the initial substitution on activated pyridine-N-oxides, followed by ring-opening and decarboxylation. nih.govacs.org Adapting such a methodology for this compound could streamline its production.

Another avenue of exploration is the use of flow chemistry. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. beilstein-journals.orgnih.govacs.orgacs.org The Bohlmann–Rahtz pyridine (B92270) synthesis, for example, has been successfully adapted to a microwave flow reactor for the one-step preparation of trisubstituted pyridines. beilstein-journals.orgnih.gov Investigating similar flow-based methodologies for the synthesis of this compound could enable its rapid and scalable production. Furthermore, ultrasound-assisted synthesis is another green chemistry approach that has been shown to dramatically reduce reaction times and improve yields for heterocyclic compounds. nih.gov

Catalysis will also play a crucial role in developing novel synthetic pathways. This includes the use of both homogeneous and heterogeneous catalysts to achieve regioselective functionalization of the pyridine ring. researchgate.net Recent advances have highlighted the use of magnetically recoverable nanocatalysts for the synthesis of pyridine derivatives, offering the advantage of easy separation and catalyst recycling. rsc.org

| Synthetic Approach | Potential Advantages for this compound | Key Research Focus |

| Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. nih.gov | Designing a convergent one-pot synthesis from readily available starting materials. |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability, and potential for automation. beilstein-journals.orgnih.govacs.orgacs.org | Optimization of reaction conditions in a continuous flow setup to maximize yield and purity. |

| Novel Catalysis | Improved regioselectivity, milder reaction conditions, and catalyst recyclability. researchgate.net | Exploring transition metal catalysts or magnetically recoverable nanocatalysts for key synthetic steps. rsc.org |

| Ultrasound-Assisted Synthesis | Reduced reaction times, improved yields, and energy efficiency. nih.gov | Investigating the application of sonication to accelerate key bond-forming reactions. |

Advanced Computational Methodologies

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) is a particularly valuable method for studying substituted pyridines. ias.ac.inresearchgate.netresearcher.life

Future computational studies on this compound could focus on several key areas. DFT calculations can be employed to predict its nucleophilicity, which is a crucial factor in its potential applications as an organocatalyst. ias.ac.inresearcher.life By calculating parameters such as HOMO-LUMO energy gaps, chemical potential, and electrophilicity, researchers can gain insights into the compound's reactivity and guide the design of new catalysts. tjnpr.org

Furthermore, computational methods can be used to investigate the effects of the dimethyl and acetic acid substituents on the electronic structure of the pyridine ring. researchgate.net This understanding is vital for predicting how the molecule will interact with other species, for example, as a ligand in metal complexes. nih.gov DFT can also be used to model the energetics of substitution reactions, providing valuable information for the design of synthetic pathways. researchgate.net

| Computational Method | Application to this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Prediction of nucleophilicity and reactivity. ias.ac.inresearcher.life | Guidance for its potential use as an organocatalyst. |

| DFT | Analysis of substituent effects on electronic structure. researchgate.net | Understanding of its coordination properties as a ligand. |

| DFT | Modeling of reaction energetics. researchgate.net | Optimization of synthetic routes and prediction of reaction outcomes. |

| Molecular Docking | In silico screening for biological activity. | Identification of potential protein targets for drug discovery applications. |

Development of New Analytical Techniques for Complex Pyridine Derivatives

The accurate characterization of this compound and its potential impurities or metabolites requires sophisticated analytical techniques. While standard methods like NMR and mass spectrometry are essential, future research could focus on developing more sensitive and selective methods for complex pyridine derivatives.

Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is a powerful tool for the analysis of carboxylic acids, but challenges can arise due to their polarity. nih.gov The development of novel derivatization reagents that specifically target the carboxylic acid group could enhance the sensitivity and chromatographic behavior of this compound. nih.govbohrium.com For instance, a pyridinium-based derivatization reagent has been shown to improve the detection of poly(carboxylic acid)s. nih.govbohrium.com

Tandem mass spectrometry (MS/MS) will be crucial for the structural elucidation of this compound and its derivatives. researchgate.net By studying the fragmentation patterns of the protonated molecule, it is possible to gain detailed structural information. nist.govnist.gov Future work could involve creating a comprehensive mass spectral library for substituted pyridylacetic acids to facilitate their identification in complex mixtures.

| Analytical Technique | Application to this compound | Potential Advancements |

| LC-ESI-MS with Derivatization | High-sensitivity quantification in various matrices. nih.gov | Synthesis of a tailored derivatization agent for improved ionization efficiency. |

| Tandem Mass Spectrometry (MS/MS) | Structural confirmation and impurity profiling. researchgate.net | Detailed fragmentation studies to build a spectral database. |

| High-Resolution Mass Spectrometry | Accurate mass measurements for unambiguous formula determination. | Application in metabolomics studies to identify potential biotransformation products. |

Expanding Applications in Materials Science and Catalysis

The pyridine moiety is a versatile building block in materials science and catalysis due to its ability to act as a ligand for transition metals. unimi.italfachemic.comchemscene.comresearchgate.net The introduction of a pyridine ring into a ligand framework can influence the thermodynamic properties and coordination kinetics of the resulting metal complexes. unimi.it

Future research could explore the use of this compound as a ligand in the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. The carboxylic acid group provides a coordination site, while the pyridine nitrogen can also bind to metal centers, potentially leading to materials with interesting structural and functional properties.

In the field of catalysis, pyridine-containing ligands are widely used in a variety of reactions, including polymerization, hydrogenation, and cross-coupling reactions. alfachemic.comacs.org The specific substitution pattern of this compound could impart unique steric and electronic effects on a metal center, leading to catalysts with novel reactivity or selectivity. acs.org For example, palladium(II) complexes with substituted pyridine ligands have shown efficacy as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The exploration of this compound in the development of new catalysts for organic synthesis is a promising area of research. Terpyridine-based materials have also shown applications in optoelectronics and as anti-tumor agents. nottingham.ac.uk

| Application Area | Role of this compound | Potential Research Directions |

| Materials Science | As a building block for MOFs and coordination polymers. | Synthesis and characterization of new materials with tunable porosity and functionality. |

| Homogeneous Catalysis | As a ligand for transition metal catalysts. unimi.itresearchgate.net | Development of novel catalysts for cross-coupling, hydrogenation, or polymerization reactions. alfachemic.com |

| Optoelectronics | As a component in functional materials. nottingham.ac.uk | Investigation of its potential in light-emitting diodes or solar cells. |

Integration with Automated Synthesis and High-Throughput Screening Technologies

The fields of medicinal chemistry and materials discovery are increasingly relying on automation and high-throughput screening (HTS) to accelerate the pace of research. oxfordglobal.com The integration of this compound into these workflows could rapidly uncover new applications.

Once a library of compounds is synthesized, HTS can be used to evaluate their biological activity or material properties. stanford.eduthermofisher.com For example, a library of amides derived from this compound could be screened against a panel of disease targets to identify potential drug candidates. nih.gov Similarly, new materials incorporating this compound could be screened for desirable properties such as gas sorption or catalytic activity. Label-free HTS methods, such as those using mass spectrometry, are becoming increasingly powerful for screening large compound libraries. acs.org

| Technology | Application to this compound | Future Prospects |

| Automated Synthesis | Rapid generation of compound libraries. nih.govresearchgate.netresearchgate.netnih.govhtworld.co.uksciencedaily.comnih.gov | Creation of diverse sets of derivatives for structure-activity relationship studies. |

| High-Throughput Screening (HTS) | Discovery of new biological activities or material properties. stanford.eduthermofisher.com | Identification of lead compounds for drug discovery or novel functional materials. |

| AI and Machine Learning | In silico screening and prediction of properties. htworld.co.uksciencedaily.com | Acceleration of the discovery process by prioritizing compounds for synthesis and testing. |

Q & A

Basic: What synthetic strategies are recommended for preparing (2,6-Dimethylpyridin-3-yl)acetic acid?

Methodological Answer:

A common approach involves functionalizing 2,6-dimethylpyridine-3-carboxylic acid. For instance, coupling the carboxylic acid group with ethyl bromoacetate via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF), followed by hydrolysis using NaOH to yield the acetic acid derivative. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can activate carboxyl groups for coupling reactions . Purification typically involves column chromatography or recrystallization, with characterization via NMR and mass spectrometry.

Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- ¹H NMR : Confirm the presence of methyl groups (δ ~2.5 ppm for pyridine-adjacent CH₃) and the acetic acid proton (δ ~3.7 ppm for CH₂).

- ¹³C NMR : Identify the carbonyl carbon (δ ~170 ppm) and aromatic carbons (δ ~120–150 ppm).

- IR Spectroscopy : Detect the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry : Verify the molecular ion peak (expected m/z ~179 for C₉H₁₁NO₂). Cross-reference with crystallographic data from analogs (e.g., pyridine derivatives) for structural confirmation .

Advanced: What experimental design considerations mitigate regioselectivity challenges during synthesis?

Methodological Answer:

Steric hindrance from the 2,6-dimethyl groups on the pyridine ring can impede reactivity at the 3-position. Strategies include:

- Directed Metalation : Use lithiation at the 4-position of pyridine derivatives to direct functionalization.

- Protection/Deprotection : Temporarily block reactive sites (e.g., using tert-butyl groups) to ensure regioselective coupling.

- Catalytic Optimization : Employ Pd-catalyzed cross-coupling under mild conditions (e.g., Suzuki-Miyaura for aryl halides). Monitor reaction progress via TLC or HPLC to adjust parameters in real-time .

Advanced: How should researchers reconcile conflicting toxicity data for pyridine-acetic acid analogs?

Methodological Answer:

Discrepancies in SDS hazard classifications (e.g., acute toxicity categories) may arise from variations in purity, isomerism, or testing protocols. To address this:

- Cross-Reference SDS : Compare hazard data from multiple suppliers (e.g., TCI Europe vs. Key Organics) for consistency .

- In-House Testing : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) using purified batches.

- Computational Modeling : Predict toxicity via QSAR (Quantitative Structure-Activity Relationship) tools to identify structural contributors to toxicity .

Advanced: What advanced methodologies assess the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test interactions with cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric or colorimetric substrates.

- Cellular Uptake Studies : Use radiolabeled (e.g., ¹⁴C) analogs to quantify intracellular accumulation in target cell lines.

- Molecular Docking : Simulate binding affinities with protein targets (e.g., kinases) using software like AutoDock Vina.

- In Vivo Models : Evaluate anti-inflammatory or analgesic effects in rodent models, adjusting dosages based on solubility (e.g., DMSO/PBS vehicles) .

Advanced: How can researchers optimize purification to address low yields in scale-up synthesis?

Methodological Answer:

- Chromatographic Techniques : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar byproducts.

- Crystallization Screening : Test solvents (e.g., ethanol/water mixtures) to enhance crystal lattice formation.

- Quality Control : Implement in-line FTIR or Raman spectroscopy during continuous flow synthesis to monitor purity dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.